3-Bromo-2,6-dihydroxybenzoic acid
Overview
Description
3-Bromo-2,6-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO4 It is a derivative of benzoic acid, characterized by the presence of bromine and hydroxyl groups at specific positions on the benzene ring
Mechanism of Action
Target of Action
Similar compounds like 2,3-dihydroxybenzoic acid have been reported to interact with certain enzymes, facilitating atp-dependent ppi exchange reactions .
Mode of Action
It’s likely that the compound interacts with its targets through a mechanism involving the chelation of a metal ion by the carboxylate and ortho-phenolate of the arene substrate . This facilitates protonation at the α-position of the carboxylate, followed by the destruction of aromaticity .
Biochemical Pathways
Similar compounds have been implicated in various biochemical reactions, including atp-dependent ppi exchange reactions .
Result of Action
Based on its chemical structure and potential mode of action, it may influence the activity of certain enzymes and biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,6-dihydroxybenzoic acid. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2,6-dihydroxybenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2,6-dihydroxybenzoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often include moderate temperatures and controlled addition of the bromine source to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-dihydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products
Substitution: Products include azido or thiol derivatives.
Oxidation: Products include quinones or carboxylic acids.
Reduction: Products include dehalogenated benzoic acids or reduced hydroxyl derivatives.
Scientific Research Applications
3-Bromo-2,6-dihydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxybenzoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-4-hydroxybenzoic acid: Bromine and hydroxyl groups are positioned differently, leading to distinct chemical properties.
3,5-Dibromo-2,6-dihydroxybenzoic acid:
Uniqueness
3-Bromo-2,6-dihydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and hydroxyl groups at the 3 and 2,6 positions, respectively, makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-2,6-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCLJSXGFAOJQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393784 | |
Record name | 3-bromo-2,6-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26792-49-4 | |
Record name | 3-bromo-2,6-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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